molecular formula C23H28ClN3O3S2 B2937322 4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1327640-99-2

4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2937322
CAS No.: 1327640-99-2
M. Wt: 494.07
InChI Key: VJXJUORVCWOBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzothiazole-based benzamide derivative with a complex substitution pattern. Its structure features:

  • 6-Methoxybenzothiazole: A heterocyclic aromatic system known for enhancing bioactivity in medicinal chemistry .
  • Ethylthio group at the para position of the benzamide, which may modulate lipophilicity and metabolic stability compared to sulfonyl or nitro substituents .
  • N-(2-Morpholinoethyl) moiety: Introduces a tertiary amine linked to a morpholine ring, likely improving solubility and influencing receptor interactions .
  • Hydrochloride salt: Enhances aqueous solubility for pharmacological applications .

While specific biological data for this compound are unavailable in the provided evidence, structurally analogous benzothiazole derivatives exhibit anticancer, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name

4-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2.ClH/c1-3-30-19-7-4-17(5-8-19)22(27)26(11-10-25-12-14-29-15-13-25)23-24-20-9-6-18(28-2)16-21(20)31-23;/h4-9,16H,3,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXJUORVCWOBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound belonging to the benzothiazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure characterized by:

  • Benzothiazole core : A fused ring system containing sulfur and nitrogen.
  • Ethylthio group : Enhances lipophilicity and biological interactions.
  • Methoxy group : Potentially increases solubility and bioavailability.
  • Morpholinoethyl substituent : May confer unique pharmacodynamic properties.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific compound in focus has shown promising results in various assays.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induces apoptosis and cell cycle arrest
A5492.0Inhibits AKT and ERK signaling pathways
H12991.8Reduces IL-6 and TNF-α levels

Research indicates that at concentrations of 1, 2, and 4 µM, the compound promotes apoptosis and induces cell cycle arrest in A431 and A549 cells through the inhibition of key signaling pathways .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties by measuring the levels of inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). Results indicated that treatment with the compound significantly reduced the expression of these cytokines, suggesting potential for use in inflammatory conditions .

Antimicrobial Activity

Benzothiazole derivatives have also been studied for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, although further research is needed to elucidate specific mechanisms.

Case Studies

  • Cytotoxicity in Cancer Cells : In a study involving human epidermoid carcinoma cells (A431), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells upon treatment, indicating its potential as an anticancer agent .
  • Inflammatory Response Modulation : A study assessing the effect of the compound on RAW264.7 macrophages showed a significant decrease in pro-inflammatory cytokine production following treatment, highlighting its potential application in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound inhibits key kinases involved in cancer cell proliferation.
  • Cytokine Modulation : It reduces levels of inflammatory cytokines, thus potentially alleviating inflammation.
  • Apoptosis Induction : It triggers apoptotic pathways leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Substituent Effects

  • Benzothiazole Modifications: The 6-methoxy group in the target compound (vs. Ethylthio (C₂H₅S-) vs. ethylsulfonyl (C₂H₅SO₂-): The thioether in the target is less polar and more lipophilic than sulfonyl analogs, which may enhance membrane permeability .
  • Amide Side Chains: The N-(2-morpholinoethyl) group introduces a basic tertiary amine, improving solubility and enabling salt formation (cf. dimethylaminoethyl in ). Morpholino rings are also common in kinase inhibitors for H-bonding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.